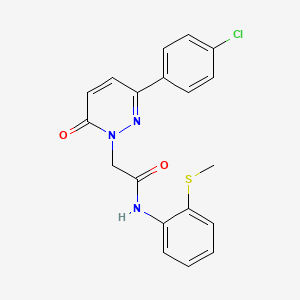![molecular formula C18H12N4O4 B2654284 N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide CAS No. 882747-75-3](/img/structure/B2654284.png)
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromeno-pyrimidine core with a nitrobenzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide typically involves multicomponent reactions. One common method includes the reaction of 3-formylchromones, amines, and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions. This method delivers the desired chromeno-pyrimidine derivatives in good to excellent yields via an unexpected annulation pathway .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-promoted multicomponent reactions suggests that scalable and efficient synthetic routes could be developed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typical conditions include room temperature to moderate heating and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amino derivatives, and substituted compounds with various functional groups replacing the nitro group.
Scientific Research Applications
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide include:
- N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-3-nitrobenzamide
- 2-(4-methyl-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol
- 5H-chromeno[2,3-d]pyrimidin-5-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-17(11-5-7-13(8-6-11)22(24)25)21-18-19-9-12-10-26-15-4-2-1-3-14(15)16(12)20-18/h1-9H,10H2,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWYFRPQDQDEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea](/img/structure/B2654203.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)


![2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)
![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)



![ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)
![{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE](/img/structure/B2654224.png)
